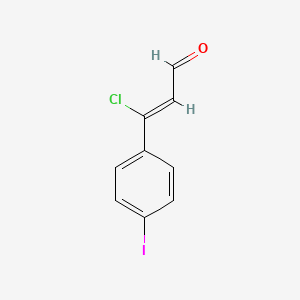
beta-Chloro-p-iodocinnamaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Chloro-p-iodocinnamaldehyde: is an organic compound that belongs to the class of cinnamaldehydes It is characterized by the presence of both chlorine and iodine substituents on the aromatic ring, specifically at the beta and para positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Chloro-p-iodocinnamaldehyde typically involves the halogenation of cinnamaldehyde derivatives. One common method is the electrophilic aromatic substitution reaction where cinnamaldehyde is treated with chlorine and iodine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride or aluminum chloride to facilitate the halogenation process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes the chlorination of cinnamaldehyde followed by iodination. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also employ continuous flow reactors to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Beta-Chloro-p-iodocinnamaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the halogen atoms under basic conditions.
Major Products Formed:
Oxidation: Beta-Chloro-p-iodobenzoic acid.
Reduction: Beta-Chloro-p-iodocinnamyl alcohol.
Substitution: Various substituted cinnamaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Beta-Chloro-p-iodocinnamaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of beta-Chloro-p-iodocinnamaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules. The presence of halogen atoms enhances the compound’s reactivity and ability to form stable complexes with target molecules.
Comparison with Similar Compounds
- Beta-Chloro-p-bromocinnamaldehyde
- Beta-Chloro-p-fluorocinnamaldehyde
- Beta-Chloro-p-methylcinnamaldehyde
Comparison: Beta-Chloro-p-iodocinnamaldehyde is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical properties compared to other halogenated cinnamaldehydes. The iodine atom, being larger and more polarizable, enhances the compound’s reactivity and ability to participate in various chemical reactions. This makes this compound a valuable compound in synthetic chemistry and other applications.
Properties
CAS No. |
55404-82-5 |
|---|---|
Molecular Formula |
C9H6ClIO |
Molecular Weight |
292.50 g/mol |
IUPAC Name |
(Z)-3-chloro-3-(4-iodophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6ClIO/c10-9(5-6-12)7-1-3-8(11)4-2-7/h1-6H/b9-5- |
InChI Key |
DTYZDNZSCHLPHY-UITAMQMPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C=O)/Cl)I |
Canonical SMILES |
C1=CC(=CC=C1C(=CC=O)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















